molecular formula C9H10CaO4+2 B12657381 Calcium (o-methoxyphenoxy)acetate CAS No. 60296-02-8

Calcium (o-methoxyphenoxy)acetate

Cat. No.: B12657381
CAS No.: 60296-02-8
M. Wt: 222.25 g/mol
InChI Key: BWWKYXIHYDLOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium (o-methoxyphenoxy)acetate is a chemical compound with the molecular formula C18H18CaO8 and a molecular weight of 402.41 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two o-methoxyphenoxyacetate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .

Scientific Research Applications

Calcium (o-methoxyphenoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium (o-methoxyphenoxy)acetate is unique due to its specific structure and the presence of o-methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other calcium compounds .

Properties

CAS No.

60296-02-8

Molecular Formula

C9H10CaO4+2

Molecular Weight

222.25 g/mol

IUPAC Name

calcium;2-(2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2

InChI Key

BWWKYXIHYDLOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.